molecular formula C14H10F2N2 B15332146 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15332146
M. Wt: 244.24 g/mol
InChI Key: PBDKNILKJZMZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,4-difluorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and heating the reaction mixture to a temperature of around 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets. The compound may also participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-fluoropyridine
  • 2-(2,4-Difluorophenyl)-5-methoxypyridine

Uniqueness

2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and methyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-3-2-4-14-17-13(8-18(9)14)11-6-5-10(15)7-12(11)16/h2-8H,1H3

InChI Key

PBDKNILKJZMZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.